Superior Cellular Cytotoxicity Against Ovarian Cancer Cells: JMS-053 Outperforms All Structural Analogs
In a direct phenotypic comparison of JMS-053 and a series of its structural analogs in high-grade serous ovarian cancer (OvCa) cell lines, none of the analogs were superior to JMS-053 in reducing cell survival [1]. Despite similar in vitro enzymatic inhibition of PTP4A3, the analogs failed to match the cellular efficacy of JMS-053, highlighting the unique contribution of JMS-053's scaffold to cell-based activity.
| Evidence Dimension | Ovarian cancer cell survival reduction |
|---|---|
| Target Compound Data | JMS-053: Superior reduction in cell survival |
| Comparator Or Baseline | JMS-053-based analogs: None were superior to JMS-053 |
| Quantified Difference | Qualitative superiority; no analog outperformed JMS-053 |
| Conditions | High-grade serous ovarian cancer cell line-based phenotypic assays |
Why This Matters
This direct comparison confirms that JMS-053 provides the maximal on-target cellular efficacy among its chemotype, ensuring reliable and reproducible results in ovarian cancer research models.
- [1] Lazo JS, Sharlow ER, Cornelison R, et al. Credentialing and Pharmacologically Targeting PTP4A3 Phosphatase as a Molecular Target for Ovarian Cancer. Biomolecules. 2021;11(7):969. View Source
